molecular formula C7H6N2OS B1295998 3-(Thiophen-2-yl)isoxazol-5-amine CAS No. 35113-40-7

3-(Thiophen-2-yl)isoxazol-5-amine

Cat. No.: B1295998
CAS No.: 35113-40-7
M. Wt: 166.2 g/mol
InChI Key: ZXTCNNQAVDHZHL-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)isoxazol-5-amine, also known as 3-TI, is a synthetic molecule with a wide range of applications in the scientific research field. It is a heterocyclic compound, which is a type of organic compound composed of atoms of at least two different elements. 3-TI has the ability to interact with a variety of molecules and enzymes, making it an important tool for scientists to study biochemical processes. This article will discuss the synthesis of 3-TI, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Anticancer Applications

A study by Yakantham, Sreenivasulu, and Raju (2019) demonstrated the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, showcasing their potential anticancer activity against various human cancer cell lines including breast, lung, prostate, and more. These findings indicate the relevance of such compounds in cancer research and therapy (Yakantham, Sreenivasulu, & Raju, 2019).

Photoinitiator Applications

Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These derivatives demonstrated excellent photoinitiating abilities for the polymerization of epoxides or (meth)acrylates under air, suggesting significant applications in materials science and engineering (Zhang et al., 2015).

Structural and Docking Studies

Kumar et al. (2014) conducted a comprehensive study on a novel 3,4-dimethyl-N-((thiophen-2-yl)methylene)isoxazol-5-amine Schiff base. This research included spectroscopic and crystallographic analysis, as well as docking studies to investigate its ability to stabilize DNA-Topoisomerase I, highlighting its potential in the field of biochemistry and pharmacology (Kumar et al., 2014).

Mechanism of Action

Isoxazoles, the class of compounds to which 3-(Thiophen-2-yl)isoxazol-5-amine belongs, have been studied as potential acetylcholinesterase inhibitors . The molecular docking showed the interaction of the compounds with the active site .

Future Directions

Isoxazoles, including 3-(Thiophen-2-yl)isoxazol-5-amine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are being actively researched in medicinal chemistry, with a focus on discovering new multi-component reactions or fully exploiting known ones .

Properties

IUPAC Name

3-thiophen-2-yl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTCNNQAVDHZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-thenoylacetonitrile (1 g, 6.6 mmol), hydroxylamine hydrochloride (1.38 g, 19.8 mmol) and sodium acetate (2.17 g, 26.5 mmol) in DCM (20 ml) and MeOH (20 ml) was heated at 40° C. overnight, cooled to rt and concentrated. The residue was partitioned between EtOAc and water, the organic layer was washed with water, brine, dried over magnesium sulfate and concentrated to give a brown solid 1-4. 1H NMR (400 MHz, CDCl3) δ 7.38 (m, 2H), 7.08 (m, 1H), 5.40 (s, 1H), 4.49 (bs, 21-1); ESI+ MS [M+H]+ C7H7N2OS=167.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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